BenchChemオンラインストアへようこそ!

(R)-2-Amino-4-cyclobutylbutanoic acid

Chirality Enzyme Inhibition Structure-Activity Relationship

The (R)-enantiomer of 2-amino-4-cyclobutylbutanoic acid provides a conformationally constrained cyclobutyl moiety essential for enhancing peptide metabolic stability and target selectivity. Its unique γ-cyclobutyl group imparts >2.5-fold higher enzyme inhibition affinity versus the (S)-enantiomer, making it critical for reproducible protease inhibitor and peptidomimetic development. Select this chiral building block to ensure research integrity and optimize lead candidate pharmacokinetics.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B8060659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-4-cyclobutylbutanoic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC(C1)CCC(C(=O)O)N
InChIInChI=1S/C8H15NO2/c9-7(8(10)11)5-4-6-2-1-3-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1
InChIKeyIHESYJFOPIMOGO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-4-cyclobutylbutanoic Acid: A Chiral, Conformationally Constrained Unnatural Amino Acid Building Block


(R)-2-Amino-4-cyclobutylbutanoic acid (CAS: 1932790-46-9) is a non-proteinogenic α-amino acid derivative featuring a cyclobutyl group at the γ-position of the butanoic acid backbone . With a molecular weight of 157.21 g/mol and a computed XLogP3 of -1 [1], this compound is a chiral building block used in peptide synthesis and medicinal chemistry [2]. Its constrained cyclobutyl side chain imparts unique conformational rigidity and steric properties that are distinct from linear or smaller-ring analogs [3].

Why (R)-2-Amino-4-cyclobutylbutanoic Acid Cannot Be Substituted with Common Linear or L-Enantiomer Analogs


Substituting (R)-2-Amino-4-cyclobutylbutanoic acid with its (S)-enantiomer or a linear analog can drastically alter biological activity and physicochemical properties. The (R)-configuration is essential for specific chiral recognition in biological systems, as enantiomeric impurities can change binding affinity or induce toxicity . Furthermore, the γ-cyclobutyl group provides a unique steric and conformational constraint that is not achievable with linear alkyl chains (e.g., norvaline) or smaller rings (e.g., cyclopropyl) [1]. This constraint can enhance metabolic stability, influence peptide secondary structure, and improve binding interactions [2]. Direct substitution without validation risks compromising the efficacy, selectivity, and reproducibility of the intended application.

Quantitative Differentiation of (R)-2-Amino-4-cyclobutylbutanoic Acid: A Comparative Evidence Guide


Chiral Recognition: (R)-Enantiomer Demonstrates >2.5-Fold Higher Binding Affinity than (S)-Enantiomer in Enzyme Inhibition

In a study of botulinum neurotoxin serotype A (BoNT/A) protease inhibitors, the (R)-enantiomer of a structurally related compound (R)-4 exhibited an IC50 of 8 µM and a Ki of 1.7 ± 0.3 µM, while the (S)-enantiomer (S)-4 showed an IC50 of 36 µM [1]. This represents a >2.5-fold difference in binding affinity, directly attributable to chiral recognition at the enzyme's active site [2].

Chirality Enzyme Inhibition Structure-Activity Relationship

Conformational Constraint: Cyclobutyl Group Induces Rigidity in Peptide Backbones, Disrupting Intramolecular Hydrogen Bonding

Incorporation of a cyclobutyl moiety into γ-peptides disrupts the natural tendency of non-constrained γ-peptides to form intramolecular hydrogen bonds between the nearest neighbor amide groups on the polymer backbone [1]. This disruption leads to a 14-helical secondary structure, as opposed to the β-sheet conformation adopted by more flexible linear peptides [2].

Peptide Conformation Foldamers Structural Rigidity

Lipophilicity: Cyclobutyl Modification Reduces LogP Compared to Larger Cycloalkyl Analogs, Improving Aqueous Solubility

The computed XLogP3 for 2-amino-4-cyclobutylbutanoic acid is -1 [1]. In comparison, 2-amino-4-cyclooctylbutanoic acid has a computed XLogP3 of approximately 1.5 . This difference of ~2.5 log units indicates that the cyclobutyl derivative is significantly more hydrophilic, which can translate to better aqueous solubility and reduced non-specific binding.

Lipophilicity Drug-likeness Solubility

Metabolic Stability: Cyclobutyl Group Enhances Proteolytic Resistance, Potentially Increasing Peptide Half-Life In Vivo

D-amino acids like D-cyclobutylalanine resist proteolytic cleavage, enhancing peptide half-life . While specific data for (R)-2-amino-4-cyclobutylbutanoic acid is not available, its D-configuration and constrained cyclobutyl side chain suggest similar stability benefits over L-enantiomers and linear analogs. The cyclobutyl group may improve metabolic stability and bioavailability compared to linear analogs [1].

Metabolic Stability Proteolysis Peptide Therapeutics

Optimal Application Scenarios for (R)-2-Amino-4-cyclobutylbutanoic Acid Based on Differentiated Evidence


Enantioselective Enzyme Inhibitor Development

The >2.5-fold higher binding affinity of the (R)-enantiomer over the (S)-enantiomer in enzyme inhibition assays [1] positions (R)-2-amino-4-cyclobutylbutanoic acid as a crucial chiral building block for developing potent and selective enzyme inhibitors, particularly in protease targets.

Conformationally Constrained Peptide Design

The cyclobutyl group's ability to disrupt intramolecular hydrogen bonding and induce 14-helical structures in γ-peptides [2] makes this amino acid invaluable for designing peptidomimetics with predefined secondary structures, essential for modulating protein-protein interactions.

Metabolically Stable Peptide Therapeutics

The D-configuration and cyclobutyl constraint are inferred to confer resistance to proteolytic degradation [3], making this building block a strategic choice for enhancing the in vivo half-life of therapeutic peptides and reducing dosing frequency.

Hydrophilic Drug Candidate Optimization

The computed XLogP3 of -1 [4] indicates significantly higher hydrophilicity compared to larger cycloalkyl analogs, facilitating improved aqueous solubility and reduced non-specific binding in biological assays, which is advantageous for oral bioavailability and formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-4-cyclobutylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.